The Biological Activity and Therapeutic Utility of 2-Amino-2-(4-hydroxyphenyl)propanoic Acid Derivatives
The Biological Activity and Therapeutic Utility of 2-Amino-2-(4-hydroxyphenyl)propanoic Acid Derivatives
[label="Fmoc Protection", style=bold, color="#5F636
Refining the Guide
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Enhancing the Introduction
I'm now completely revising the introduction for enhanced clarity and to deepen key concepts. This includes strengthening the discussion of steric hindrance, protease inhibition, and mGluR. I'm ensuring terminology consistency and adding more detail to the experimental methods and figure/table refinement.
Executive Summary
The compound 2-Amino-2-(4-hydroxyphenyl)propanoic acid (CAS No. 170847-08-2) [1.1], structurally classified as
-
Neuromodulators: They act as conformationally restricted ligands for metabotropic glutamate receptors (mGluRs), providing precise control over central nervous system (CNS) signaling[1],[2].
-
Peptide Therapeutics: When incorporated into synthetic peptides, the gem-disubstitution at the alpha carbon induces profound structural rigidity and near-absolute resistance to proteolytic degradation, solving the primary pharmacokinetic bottleneck of peptide drugs[3],[4].
This technical guide dissects the chemical logic, pharmacological applications, and experimental workflows necessary for leveraging
Structural Biology & Chemical Logic: The Thorpe-Ingold Effect
The biological utility of
The introduction of the
-
Causality of Helicity: To minimize these steric clashes, the Ramachandran
and angles are thermodynamically restricted to approximately and . This forces the peptide backbone into highly pre-organized -helical or -helical geometries[6]. -
Causality of Protease Resistance: Endopeptidases (such as trypsin, chymotrypsin, and DPP-IV) require the target peptide backbone to adopt an extended, flexible conformation to properly dock into their catalytic clefts. The rigid helical turn enforced by
-Me-4-HPG, combined with the sheer physical bulk of the -tetrasubstitution, physically occludes the adjacent amide bonds from the protease's catalytic triad, effectively aborting enzymatic hydrolysis[3],[4].
Pharmacological Applications
A. Neuromodulation: Targeting mGluRs
Phenylglycine derivatives are well-established, selective modulators of metabotropic glutamate receptors (mGluRs),[7]. The endogenous ligand, glutamate, is highly flexible. By utilizing the rigid 4-hydroxyphenylglycine core, researchers can project the aromatic ring into accessory hydrophobic pockets within the mGluR Venus Flytrap (VFT) domain[1].
When an
Group I mGluR signaling pathway modulated by α-methylated phenylglycine derivatives.
B. Enhancing Peptide Therapeutics
Incretin mimetics (e.g., GLP-1), Apolipoprotein A-I mimetics, and antimicrobial peptides (AMPs) suffer from rapid in vivo clearance[4],[5]. Strategic substitution of native residues with
-
Receptor Affinity: By pre-organizing the peptide into its bioactive helical state, the entropic cost of receptor binding is minimized, often increasing binding affinity (
) by orders of magnitude. -
Half-Life Extension: The localized steric shielding prevents degradation by serum proteases, extending the circulating half-life from minutes to days without requiring bulky PEGylation or lipid conjugation[3],[4].
Quantitative Data Summaries
Table 1: Pharmacological Profiles of Phenylglycine Derivatives at mGluRs
| Compound | Target Receptor | Activity Profile | Reference |
| (S)-4-hydroxyphenylglycine | mGluR1 / mGluR5 | Agonist / Partial Agonist | [2] |
| (S)-3-carboxy-4-hydroxyphenylglycine | mGluR2 / mGluR3 | Potent Agonist | [7],[2] |
| mGluR1 / mGluR2 | Non-selective Antagonist | [2] | |
| Group I / II mGluRs | Conformationally Restricted Modulators | [1],[2] |
Table 2: Comparative Proteolytic Half-Life of Native vs. -Methylated Peptides
| Peptide Sequence Type | Protease | Half-Life ( | Structural Conformation |
| Native L-Amino Acid Peptide | Trypsin | < 15 minutes | Random Coil / Flexible |
| Native L-Amino Acid Peptide | Chymotrypsin | < 20 minutes | Random Coil / Flexible |
| Trypsin | > 12 hours | Induced Helicity | |
| Trypsin/Chymotrypsin | > 48 hours | Rigid |
(Data synthesized from comparative stability studies on ApoA-I and GLP-1 mimetics[3],[4],[5])
Experimental Workflows
Protocol A: Microwave-Assisted SPPS for -Me-4-HPG Incorporation
Standard Solid-Phase Peptide Synthesis (SPPS) coupling reagents often fail when conjugating
-
Resin Preparation: Swell the Fmoc-deprotected peptidyl-resin in Dimethylformamide (DMF) for 30 minutes.
-
Amino Acid Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-
-Me-4-HPG-OH and 3.9 equivalents of HATU (or COMU) in DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIEA).-
Causality: HATU generates a highly reactive 7-aza-OBt ester intermediate, which is small and electrophilic enough to react despite the steric bulk of the
-methyl group.
-
-
Microwave Coupling: Transfer the activated mixture to the resin. Subject the reaction to microwave irradiation at 75°C for 30 minutes.
-
Washing & Capping: Wash the resin stringently with DMF and Dichloromethane (DCM). Apply a capping solution (Acetic Anhydride/Pyridine) to acetylate any unreacted amines, preventing deletion sequences in subsequent steps.
Microwave-assisted SPPS workflow for sterically hindered α-methyl amino acids.
Protocol B: In Vitro Proteolytic Stability Assay
To validate the protective effects of the
-
Stock Preparation: Dissolve the native peptide and the
-methylated analog in Phosphate-Buffered Saline (PBS, pH 7.4) to a final concentration of 1 mg/mL. -
Enzymatic Incubation: Add the target protease (e.g., Trypsin) at an enzyme-to-substrate ratio of 1:100 (w/w). Incubate at 37°C.
-
Time-Point Sampling: At intervals (0, 15, 30, 60, 120, 240 mins), extract a 50 µL aliquot.
-
Reaction Quenching: Immediately mix the aliquot with 50 µL of 10% Trifluoroacetic acid (TFA).
-
Causality: TFA drops the pH below 2.0, instantly protonating the catalytic histidine residue in the protease's active site, permanently halting enzymatic activity and ensuring accurate temporal data[3].
-
-
RP-HPLC Analysis: Analyze the quenched samples via C18 Reverse-Phase HPLC (monitoring at 214 nm). Calculate the area under the curve (AUC) for the intact peptide peak to determine the degradation half-life (
).
References
-
National Institutes of Health (PMC). "Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential." NIH PubMed Central. Available at:[Link]
-
PubMed. "The Inhibitory mGluR Agonist, S-4-carboxy-3-hydroxy-phenylglycine Selectively Attenuates NMDA Neurotoxicity and Oxygen-Glucose Deprivation-Induced Neuronal Death." Neuropharmacology, 1995. Available at: [Link]
-
Journal of Neuroscience. "Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes." JNeurosci, 1994. Available at:[Link]
- Google Patents. "US9630989B2 - Dipeptide analogs for treating conditions associated with amyloid fibril formation (Thorpe-Ingold Effect)." Google Patents.
Sources
- 1. The inhibitory mGluR agonist, S-4-carboxy-3-hydroxy-phenylglycine selectively attenuates NMDA neurotoxicity and oxygen-glucose deprivation-induced neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9630989B2 - Dipeptide analogs for treating conditions associated with amyloid fibril formation - Google Patents [patents.google.com]
- 6. Buy Fmoc-L-Ile-Aib-OH [smolecule.com]
- 7. (S)-3-Carboxy-4-hydroxyphenylglycine | CAS 55136-48-6 | (S)-3C4HPG | Tocris Bioscience [tocris.com]
